1,4-Bis(4-bromophenyl)-1,3-butadiyne

描述

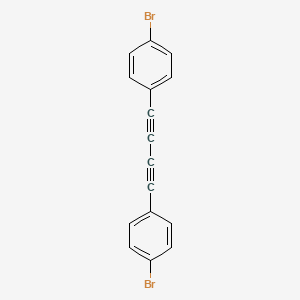

1,4-Bis(4-bromophenyl)-1,3-butadiyne (CAS: 959-88-6), also abbreviated as DBPB in some studies, is a brominated aromatic compound featuring a central 1,3-butadiyne (C≡C–C≡C) backbone flanked by two para-bromophenyl groups. Its molecular formula is C₁₆H₈Br₂, with a molecular weight of 360.04 g/mol . This compound is synthesized via cross-coupling reactions, as evidenced by its use in molecular wire fabrication through room-temperature deposition on gold substrates .

The rigid, linear structure of DBPB enables extended π-conjugation, making it a candidate for organic electronics, particularly in 1D molecular wires and optoelectronic devices. Its bromine substituents enhance electron-withdrawing properties, influencing charge transport and stability in solid-state applications .

属性

IUPAC Name |

1-bromo-4-[4-(4-bromophenyl)buta-1,3-diynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIERBCCHBFZMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348207 | |

| Record name | 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-88-6 | |

| Record name | 1,1'-(Buta-1,3-diyne-1,4-diyl)bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(4-bromophenyl)-1,3-butadiyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Palladium-Catalyzed Cross-Coupling (Sonogashira Coupling)

One of the most common and effective methods to prepare 1,4-Bis(4-bromophenyl)-1,3-butadiyne involves the Sonogashira coupling reaction. This method couples 4-bromoiodobenzene with terminal acetylenes under palladium catalysis.

- Reactants: 4-bromoiodobenzene and trimethylsilylacetylene (or other protected acetylenes).

- Catalysts: Palladium catalyst (e.g., Pd(PPh3)2Cl2) with copper(I) iodide as a co-catalyst.

- Base: Triethylamine or other amine bases to facilitate deprotonation.

- Atmosphere: Inert atmosphere such as nitrogen or argon to prevent oxidation.

- Process: The reaction forms a silyl-protected intermediate, which is subsequently deprotected to yield the target diyne.

- Advantages: High selectivity and good yields, mild reaction conditions.

This method exploits the palladium-catalyzed coupling of aryl halides with terminal alkynes to form the conjugated diyne structure characteristic of this compound.

Oxidative Homocoupling of Arylacetylenes (Glaser Coupling)

Another synthetic approach involves the oxidative homocoupling of 4-bromophenylacetylene derivatives to form the diyne linkage.

- Reactants: 4-bromophenylacetylene.

- Catalysts: Copper(I) salts (e.g., CuCl) often in the presence of oxygen or other oxidants.

- Solvents: Typically polar solvents such as pyridine or dimethylformamide (DMF).

- Conditions: Aerobic oxidation conditions to promote coupling.

- Outcome: Formation of symmetrical diynes via coupling of terminal alkynes.

This method is useful for synthesizing symmetrical bis(aryl) butadiynes, including this compound, by coupling two equivalents of the terminal alkyne.

Preparation via Dehydrohalogenation and Subsequent Coupling

A more intricate synthetic route involves:

- Step 1: Conversion of 4-bromoacetophenone to 4-bromophenylethyne through treatment with phosphorus pentachloride followed by dehydrohalogenation.

- Step 2: Oxidative coupling of the arylethyne to form this compound.

This method, described in detailed synthetic studies, provides an alternative pathway by first generating the terminal alkyne intermediate and then coupling it oxidatively to form the diyne backbone.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)2Cl2, CuI | For Sonogashira coupling |

| Base | Triethylamine, diisopropylethylamine | Neutralizes acids, facilitates coupling |

| Solvent | Tetrahydrofuran (THF), DMF, or toluene | Depends on solubility and reaction type |

| Temperature | Room temperature to 80 °C | Controlled to optimize yield and selectivity |

| Atmosphere | Nitrogen or argon | Prevents oxidation of sensitive intermediates |

| Reaction Time | Several hours (4–24 h) | Monitored by TLC or GC-MS |

Optimization of these parameters is critical to maximize yield and purity of this compound.

Research Findings and Yield Data

- The Sonogashira coupling method typically yields this compound in moderate to high yields (60–85%) after purification.

- Oxidative homocoupling yields can vary widely (40–70%) depending on catalyst loading and oxygen availability.

- The dehydrohalogenation and coupling route provides yields around 30–60%, with the advantage of using readily available starting materials.

These variations in yield and purity highlight the importance of choosing the appropriate synthetic route depending on the scale and application.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Conditions | Yield Range (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Sonogashira Coupling | 4-bromoiodobenzene + TMS-acetylene | Pd catalyst, CuI, triethylamine, inert atmosphere | 60–85 | High selectivity, mild conditions | Requires inert atmosphere, costly catalysts |

| Oxidative Homocoupling (Glaser) | 4-bromophenylacetylene | Cu salts, oxygen, polar solvents | 40–70 | Simple setup, symmetrical products | Sensitive to overoxidation, lower selectivity |

| Dehydrohalogenation + Coupling | 4-bromoacetophenone | PCl5, base, oxidative coupling | 30–60 | Uses common starting materials | Multi-step, moderate yields |

化学反应分析

Types of Reactions

1,4-Bis(4-bromophenyl)-1,3-butadiyne undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl groups can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the butadiyne moiety, leading to the formation of different functional groups.

Coupling Reactions: The butadiyne backbone allows for further coupling reactions, such as Glaser coupling, to form extended conjugated systems.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

Coupling Reactions: Palladium catalysts and copper co-catalysts are frequently employed in coupling reactions.

Major Products Formed

Substitution Products: Various substituted bromophenyl derivatives.

Oxidation Products: Compounds with oxidized butadiyne moieties, such as diketones.

Coupling Products: Extended conjugated systems, such as polyynes.

科学研究应用

Organic Electronics

1,4-Bis(4-bromophenyl)-1,3-butadiyne has been explored as a building block for organic semiconductors. Its conjugated structure allows for efficient charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have investigated its role in enhancing the performance of these devices by tuning its optoelectronic properties through structural modifications .

Fluorescent Probes

The compound exhibits solvatochromic fluorescence properties, which have been utilized in the design of fluorescent probes for biological applications. These probes can selectively bind to biomolecules or respond to environmental changes, making them useful for imaging and sensing applications in cellular biology . The ability to modulate the fluorescence based on solvent polarity enhances its utility in various analytical techniques.

Nucleic Acid Binding Agents

Research has demonstrated that derivatives of this compound can act as nucleic acid binding agents. These compounds have been synthesized and tested for their ability to bind to DNA and RNA sequences. The binding affinity and specificity can be tailored by modifying the substituents on the butadiyne backbone, which opens avenues for therapeutic applications in gene regulation and molecular diagnostics .

Synthesis of Complex Organic Molecules

The compound serves as a versatile intermediate in the synthesis of various organic compounds. For instance, it can be transformed into diarylpyridines through reactions with amines under specific conditions. This transformation is significant for developing new pharmaceuticals and agrochemicals . The synthetic routes often involve multiple steps but yield products with high structural complexity.

Case Study 1: Organic Photovoltaics

A study focused on the integration of this compound into a polymer matrix for organic photovoltaic cells demonstrated improved efficiency due to enhanced charge mobility. The researchers synthesized a series of copolymers incorporating this compound and evaluated their performance under standard testing conditions . The results indicated that devices based on these materials showed higher power conversion efficiencies compared to traditional polymers.

Case Study 2: Fluorescent Probes Development

In another research project, scientists developed a series of fluorescent probes using this compound as a core structure. By modifying the peripheral groups on the molecule, they achieved selective binding to specific biomolecules such as proteins and nucleic acids. These probes were tested in live-cell imaging experiments, showcasing their potential for real-time monitoring of biological processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Organic Electronics | Used as a building block for OLEDs and OPVs | Enhanced charge transport properties |

| Fluorescent Probes | Developed solvatochromic fluorescent probes | Selective binding to biomolecules |

| Nucleic Acid Binding | Acts as a binding agent for DNA/RNA | Tailored binding affinity through structural modifications |

| Synthesis of Organic Compounds | Intermediate for complex organic molecules | High structural complexity in final products |

作用机制

The mechanism of action of 1,4-Bis(4-bromophenyl)-1,3-butadiyne involves its ability to participate in various chemical reactions due to the presence of reactive bromophenyl and butadiyne groups. These groups can interact with molecular targets, such as enzymes and receptors, through electrophilic and nucleophilic interactions. The compound’s conjugated system also allows for electron transfer processes, making it useful in electronic applications.

相似化合物的比较

Conjugation and Electronic Properties

- DBPB vs. DBPE : The extended butadiyne backbone in DBPB provides superior π-conjugation compared to the shorter ethyne chain in DBPE. This enhances charge delocalization, critical for conductivity in molecular wires .

- DBPB vs. DBTP : While DBTP has a longer terphenyl structure, its saturated single bonds between phenyl rings limit conjugation. DBPB’s triple bonds enable higher electron mobility, making it more suitable for conductive applications .

- DBPB vs. 1,4-Bis(trimethylsilyl)-1,3-butadiyne : The trimethylsilyl groups in the latter increase volatility and reduce reactivity, favoring its use as a synthetic precursor rather than a functional material .

Substituent Effects

- Bromine vs. Methoxy Groups: DBPB’s electron-withdrawing bromine substituents contrast with the electron-donating methoxy groups in 1,4-bis(4-methoxyphenyl)-1,3-butadiene. This difference shifts absorption spectra (bathochromic shifts in methoxy derivatives) and modulates redox potentials .

- Ketone Functionality: The ketone group in 1,3-bis(4-bromophenyl)-2-propanone introduces polarity, making it soluble in polar solvents but unsuitable for extended conjugation. This limits its use to non-conductive applications like drug intermediates .

Stability and Reactivity

- DBPB’s bromine atoms enhance thermal stability compared to non-halogenated analogs but may introduce steric hindrance in cross-coupling reactions.

生物活性

1,4-Bis(4-bromophenyl)-1,3-butadiyne (compound 15) is a synthetic organic compound known for its potential biological activities, particularly in the fields of anticancer research and nucleic acid binding. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

This compound is synthesized through oxidative coupling of arylethyne derivatives. The synthesis typically involves the reaction of 4-bromoacetophenone with phosphorus pentachloride to yield chloro compounds, which are then subjected to dehydrohalogenation to produce the desired diyne structure . This compound serves as a precursor for various biologically active derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, particularly breast cancer cells (e.g., MCF-7) and other malignancies. For instance:

- Cell Viability Assays : In MCF-7 cells treated with various concentrations of this compound, a dose-dependent reduction in cell viability was observed. The IC50 values indicate effective growth inhibition at concentrations as low as 250 μg/ml .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by DNA fragmentation assays and flow cytometry analysis. The involvement of mitochondrial pathways in apoptosis was also suggested .

Nucleic Acid Binding

The compound has been studied for its ability to bind nucleic acids. Research indicates that it can interact with poly dA·dT sequences, which may have implications for its use as a therapeutic agent targeting genetic material . This property positions this compound as a candidate for further development in gene therapy or as an anticancer agent that disrupts RNA and DNA functions.

Study on MCF-7 Cells

In one notable study, MCF-7 cells were treated with varying concentrations of this compound. The results showed:

| Concentration (μg/ml) | Cell Viability (%) | IC50 (μg/ml) |

|---|---|---|

| 250 | 60 | 250 |

| 300 | 45 |

The data indicated that higher concentrations significantly reduced cell viability and triggered apoptosis mechanisms .

Comparative Analysis with Other Compounds

In comparative studies with other anticancer agents like doxorubicin and CA-4 (a known microtubule destabilizer), this compound demonstrated comparable efficacy in inhibiting cell proliferation in MCF-7 cells. This positions it alongside established treatments in terms of potency and mechanism .

常见问题

Q. What are the established synthetic methodologies for 1,4-Bis(4-bromophenyl)-1,3-butadiyne, and how do reaction conditions influence yield and purity?

The compound is synthesized via alkyne coupling reactions, such as Sonogashira or Glaser-Hay coupling. Key variables include catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) and base optimization (e.g., K₂CO₃ for deprotonation). Solvent polarity and temperature control are critical to minimize side reactions (e.g., homocoupling). Evidence from PubChem (CAS 959-88-6) confirms the molecular framework, while related bromophenyl compounds in synthesis protocols highlight the role of halogen substituents in stabilizing intermediates .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–7.6 ppm) and diyne carbons (δ 70–90 ppm).

- FT-IR : Stretching vibrations at ~2100–2200 cm⁻¹ confirm C≡C bonds.

- X-ray Crystallography : Resolves molecular packing and bond angles (e.g., C≡C bond length ~1.20 Å). Challenges in crystallization may necessitate alternative methods like powder XRD or computational modeling .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be integrated with experimental data to elucidate the electronic properties of this compound?

DFT models predict HOMO-LUMO gaps, charge distribution, and conjugation effects. For example, the electron-withdrawing bromine atoms lower the LUMO energy, enhancing electron-accepting capacity. Experimental validation via UV-Vis spectroscopy (λₐ₆ₛ ~300–350 nm) and cyclic voltammetry (oxidation/reduction peaks) can confirm computational results. Discrepancies often arise from solvent effects, requiring explicit solvation models or hybrid functionals (e.g., B3LYP-D3) .

Q. In cross-coupling reactions, how can contradictory data regarding the reactivity of this compound be systematically analyzed?

Apply factorial design (e.g., 2³ design) to test variables like catalyst loading, temperature, and solvent polarity. Statistical tools (ANOVA) identify significant factors, while mechanistic studies (e.g., in situ IR or mass spectrometry) monitor intermediates. For example, competing pathways (e.g., oxidative addition vs. radical mechanisms) may explain yield inconsistencies, necessitating kinetic isotope effects or trapping experiments .

Q. What strategies resolve discrepancies between theoretical predictions and experimental observations in the compound’s solid-state behavior?

Computational models (e.g., crystal structure prediction software) can simulate packing motifs, but experimental validation via differential scanning calorimetry (DSC) or variable-temperature XRD is critical. Mismatches may arise from polymorphism or lattice defects, requiring iterative refinement of force fields or inclusion of van der Waals corrections in simulations .

Q. How can theoretical frameworks in organometallic chemistry guide the design of experiments involving this compound?

Electron-deficient alkynes (like the diyne core) are prone to nucleophilic attack. Leveraging concepts like orbital symmetry and frontier molecular orbital theory (), researchers can design electron-rich coupling partners (e.g., arylboronic acids) for regioselective reactions. Mechanistic studies (e.g., Hammett plots) quantify substituent effects on reaction rates, aligning with Marcus theory or Hammond’s postulate .

Methodological Considerations

- Data Contradiction Analysis : Use Bayesian statistics to weigh conflicting results (e.g., reactivity vs. stability under varying conditions). For example, divergent catalytic outcomes may stem from trace impurities, validated via inductively coupled plasma mass spectrometry (ICP-MS) .

- Experimental Design : Incorporate response surface methodology (RSM) to optimize multi-variable systems (e.g., solvent/catalyst/base ratios). Central composite designs balance efficiency and resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。